molecular formula C12H13N3O3 B11770824 5-((2-Ethoxyphenyl)amino)-6-hydroxypyrimidin-4(3H)-one CAS No. 6972-25-4

5-((2-Ethoxyphenyl)amino)-6-hydroxypyrimidin-4(3H)-one

Cat. No.: B11770824
CAS No.: 6972-25-4
M. Wt: 247.25 g/mol
InChI Key: FBVRUFRHYUZJRD-UHFFFAOYSA-N
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Description

5-((2-Ethoxyphenyl)amino)-6-hydroxypyrimidin-4(3H)-one is a pyrimidin-4(3H)-one derivative characterized by a 2-ethoxyphenylamino substituent at position 5 and a hydroxyl group at position 4.

Properties

CAS No.

6972-25-4

Molecular Formula

C12H13N3O3

Molecular Weight

247.25 g/mol

IUPAC Name

5-(2-ethoxyanilino)-4-hydroxy-1H-pyrimidin-6-one

InChI

InChI=1S/C12H13N3O3/c1-2-18-9-6-4-3-5-8(9)15-10-11(16)13-7-14-12(10)17/h3-7,15H,2H2,1H3,(H2,13,14,16,17)

InChI Key

FBVRUFRHYUZJRD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC2=C(N=CNC2=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2-Ethoxyphenyl)amino)-6-hydroxypyrimidin-4(3H)-one typically involves the reaction of 2-ethoxyaniline with a suitable pyrimidine precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like chloroform (CHCl₃) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-((2-Ethoxyphenyl)amino)-6-hydroxypyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form amines.

    Substitution: The ethoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and are carried out under inert atmospheres.

Major Products Formed

    Oxidation: Formation of 5-((2-Ethoxyphenyl)amino)-6-oxopyrimidin-4(3H)-one.

    Reduction: Formation of 5-((2-Ethoxyphenyl)amino)-6-aminopyrimidin-4(3H)-one.

    Substitution: Formation of various substituted pyrimidines depending on the substituent introduced.

Scientific Research Applications

5-((2-Ethoxyphenyl)amino)-6-hydroxypyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-((2-Ethoxyphenyl)amino)-6-hydroxypyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit the NF-kB inflammatory pathway, thereby reducing inflammation .

Comparison with Similar Compounds

Table 1: Key Pyrimidinone Derivatives and Their Properties

Compound Name Substituents Melting Point (°C) Yield (%) Key Spectral Data (NMR/IR) Reference
This compound 2-Ethoxyphenylamino (C5), -OH (C6) Not reported Not reported Not explicitly provided
5-Amino-2-ethyl-6-(2-hydroxy-phenyl)-3H-pyrimidin-4-one 2-Hydroxyphenyl (C6), ethyl (C2), -NH2 (C5) Not reported Not reported Molecular Formula: C12H13N3O2
6-Amino-2-[(2-methylphenyl)amino]pyrimidin-4(3H)-one 2-Methylphenylamino (C2), -NH2 (C6) Not reported Not reported Synonyms listed, no spectral data
5-Ethoxycarbonyl-4-phenyl-6-methyl-3,4-dihydropyrimidin-2-(1H)-one Ethoxycarbonyl (C5), phenyl (C4), methyl (C6) Not reported Not reported δ 1.09 (t, -OCH2CH3), 2.25 (s, CH3), 5.05 (d, -CH)

Key Observations :

  • Substituent Effects: The presence of electron-donating groups (e.g., ethoxy, hydroxyl) enhances solubility, as seen in compounds like this compound. In contrast, hydrophobic substituents (e.g., methyl, phenyl) may influence crystallinity and melting points .
  • Synthetic Challenges : Derivatives with bulky or polar substituents (e.g., 3-hydroxybenzylidene in ) often exhibit lower yields (e.g., 35% for (Z)-5-(3-Hydroxybenzylidene)-3-N(2-ethoxyphenyl)-2-thioxothiazolidin-4-one) due to steric hindrance or side reactions .

Thiazolidinone-Based Analogues

Table 2: Thiazolidinone Derivatives with Modified Aromatic Substituents

Compound Name Aromatic Substituent Melting Point (°C) Yield (%) Key Spectral Data Reference
(Z)-5-(3,4-Dimethylbenzylidene)-3-N(2-ethoxyphenyl)-2-thioxothiazolidin-4-one 3,4-Dimethylbenzylidene 136 82 IR: C-N-CS (1275 cm⁻¹), C=O (1680 cm⁻¹), C=S (1210 cm⁻¹)
(Z)-5-(4-Hydroxybenzylidene)-3-N(2-ethoxyphenyl)-2-thioxothiazolidin-4-one 4-Hydroxybenzylidene 223 80 ^1H-NMR: Aromatic protons at δ 6.8–7.5

Comparison with Pyrimidinones:

  • Thiazolidinone derivatives (Table 2) exhibit higher melting points (136–235°C) compared to pyrimidinones, likely due to enhanced intermolecular hydrogen bonding from thioxo (-C=S) and carbonyl (-C=O) groups .

Dihydropyrimidinone Derivatives

Table 3: Dihydropyrimidinones with Functional Group Variations

Compound Name Substituents Melting Point (°C) Yield (%) Key Spectral Data Reference
5-(Methoxycarbonyl)-6-methyl-4-(3-nitrophenyl)-3,4-dihydropyrimidin-2(1H)-one 3-Nitrophenyl (C4), methoxycarbonyl (C5) 256 Not reported ^13C NMR: δ 17.98 (CH3), 53.44 (OCH3)
5-Ethoxycarbonyl-6-methyl-4-(4-chlorophenyl)-3,4-dihydropyrimidin-2-(1H)-one 4-Chlorophenyl (C4), ethoxycarbonyl (C5) Not reported Not reported ^1H NMR: δ 1.09 (t, -OCH2CH3), 2.25 (s, CH3)

Key Differences :

  • Synthetic Utility: Dihydropyrimidinones are often synthesized via Biginelli reactions, whereas pyrimidinones like this compound may require alternative routes, such as condensation of amidines with malonates .

Research Findings and Implications

  • Spectral Trends: IR spectra for thiazolidinones () consistently show C=O (1680–1700 cm⁻¹) and C=S (1210–1220 cm⁻¹) stretches, while pyrimidinones exhibit C=O peaks near 1650–1680 cm⁻¹ .

Biological Activity

5-((2-Ethoxyphenyl)amino)-6-hydroxypyrimidin-4(3H)-one is a pyrimidine derivative notable for its structural features, including an ethoxyphenyl group and a hydroxyl group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and antiviral domains. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

  • Molecular Formula : C₁₂H₁₃N₃O₃
  • Molecular Weight : 247.25 g/mol
  • CAS Number : 89595-66-4

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The mechanism of action is believed to involve the inhibition of specific enzymes or pathways critical for microbial growth.

A study assessing the compound's efficacy against common pathogens revealed:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

These results suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Antiviral Activity

In addition to its antibacterial properties, the compound has been investigated for its antiviral potential. Preliminary studies have shown that it may inhibit viral replication, although further studies are needed to confirm these effects. For instance, in vitro assays demonstrated activity against several viruses, including:

Virus Type EC₅₀ (µg/mL)
HIV-1>100
HSV-1>100
HCMV>100

These findings indicate that while the compound shows promise, higher concentrations are required for effective antiviral activity compared to its antibacterial effects .

The biological activity of this compound is thought to stem from its ability to bind to specific enzymes involved in metabolic pathways. Interaction assays have revealed that it can inhibit enzymes critical for both bacterial and viral proliferation.

Study on Antimicrobial Efficacy

A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various pyrimidine derivatives, including this compound. The study utilized both in vitro and in vivo models to assess the effectiveness of the compound against resistant bacterial strains. The results indicated that this compound significantly reduced bacterial load in infected models compared to controls.

Study on Antiviral Potential

Another investigation focused on the antiviral properties of this compound against herpes viruses. The study found that while it exhibited some level of inhibition, the required concentrations were higher than those typically used for other antiviral agents. This highlights the need for further optimization and structural modifications to enhance its potency against viral infections .

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